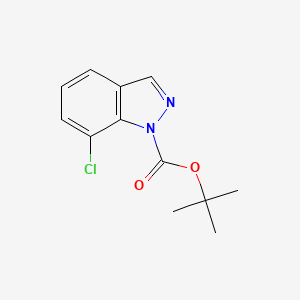

tert-Butyl 7-chloro-1H-indazole-1-carboxylate

Description

tert-Butyl 7-chloro-1H-indazole-1-carboxylate is a heterocyclic aromatic compound featuring an indazole core substituted with a chlorine atom at the 7-position and a tert-butyl carboxylate group at the 1-position. Indazole derivatives are widely studied due to their bioisosteric resemblance to adenine and their role in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and anti-inflammatory compounds . The tert-butyl group enhances solubility and stability, while the chlorine substituent influences electronic properties and binding interactions in biological systems .

Properties

Molecular Formula |

C12H13ClN2O2 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

tert-butyl 7-chloroindazole-1-carboxylate |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3 |

InChI Key |

AXEHJUZGBOXNKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC=C2Cl)C=N1 |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of 7-Chloro-1H-Indazole

The most widely reported method involves reacting 7-chloro-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base.

-

Reagents : 7-Chloro-1H-indazole (1.0 equiv), Boc₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, catalytic), acetonitrile (MeCN).

-

Conditions : Stirring at 25°C for 3 hr under nitrogen.

-

Workup : Evaporation under reduced pressure, followed by partitioning between diethyl ether and water.

-

Yield : 85–92% after silica gel chromatography (pentane:diethyl ether = 10:1).

Mechanistic Insight :

DMAP accelerates the nucleophilic attack of the indazole’s N1 nitrogen on the electrophilic carbonyl of Boc₂O, favoring N1 over N2 protection due to steric and electronic effects.

Optimized Reaction Parameters

Critical factors influencing yield and regioselectivity:

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Temperature | 25°C | Higher temperatures increase N2 byproducts |

| Solvent | MeCN | Polar aprotic solvents enhance Boc₂O activation |

| Base | DMAP (0.1 equiv) | Low catalytic load minimizes side reactions |

| Boc₂O Equiv | 1.2 | Excess ensures complete conversion |

Zincation and Functionalization Pathways

Regioselective Zincation Using TMP₂Zn·2LiCl

The RSC protocol demonstrates that this compound undergoes regioselective zincation at the C3 position using TMP₂Zn·2LiCl (tetramethylpiperidino zincate).

-

Metalation : Reacting the Boc-protected indazole with TMP₂Zn·2LiCl (1.1 equiv) in THF at 25°C for 1 hr.

-

Quenching : Adding electrophiles (e.g., ethyl 2-(bromomethyl)acrylate) at −40°C.

-

Yield : 89% for C3-allylated derivatives after column chromatography.

Applications :

This method enables the synthesis of C3-functionalized indazoles, critical for developing kinase inhibitors and anticancer agents.

Palladium-Catalyzed Cross-Coupling

Post-zincation, palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups:

-

Electrophile : 4-Iodoanisole (1.1 equiv).

-

Catalyst : Pd(dba)₂ (5 mol%), P(2-furyl)₃ (5 mol%).

-

Conditions : THF at 50°C for 12 hr.

-

Yield : 71–81% for 3-(4-methoxyphenyl)-substituted indazoles.

One-Pot Copper-Mediated Synthesis

Indazole Core Formation via Cyclization

A copper(I)-mediated one-pot method constructs the indazole ring from 2-iodo-5-methoxybenzyl bromide and di-tert-butyl hydrazodiformate:

-

Reagents : CuI (1 equiv), 1,10-phenanthroline (1 equiv), Cs₂CO₃ (2 equiv), DMF.

-

Conditions : 80°C under nitrogen for 24 hr.

-

Yield : 62–75% for 1,2-di-tert-butyl indazole-1,2-dicarboxylates.

Advantages :

-

Avoids pre-functionalized indazole precursors.

-

Compatible with electron-withdrawing substituents (e.g., Cl, NO₂).

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols emphasize cost-effective and scalable conditions:

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Solvent | THF | Toluene (lower cost) |

| Catalyst Loading | 5 mol% Pd | 1–2 mol% Pd |

| Purification | Column Chromatography | Crystallization |

Analytical Characterization

Spectroscopic Data

Critical benchmarks for verifying this compound:

-

¹H NMR (CDCl₃) : δ 8.08 (s, 1H, H3), 7.47 (d, J = 8.3 Hz, 1H), 7.31 (d, J = 7.9 Hz, 1H), 1.45 (s, 9H, t-Bu).

Challenges and Mitigation Strategies

Competing N2 Protection

N2-protected byproducts may form if:

Chemical Reactions Analysis

Chlorine Substitution Reactions

The chlorine atom at the 7-position undergoes nucleophilic aromatic substitution under appropriate conditions. For example:

-

Thiols or amines : Substitution with nucleophiles like methanol or amines to form ether or amine derivatives.

-

Electrophilic substitution : Potential for further functionalization at adjacent positions via directed metallation .

Ester Hydrolysis

The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid:

This step is critical for accessing bioisosteric acid derivatives.

Chlorination Pathway

Studies using tert-butyl hypochlorite (t-BuOCl) as a chlorinating agent suggest a radical-mediated mechanism :

-

O-Cl bond homolysis : Generates chlorine and oxygen radicals.

-

Radical addition : Reacts with indazole precursors to form chlorinated intermediates.

-

Elimination : Produces the final chlorinated product.

Esterification Mechanism

The reaction with tert-butyl chloroformate involves:

-

Nucleophilic attack : The indazole nitrogen attacks the carbonyl carbon.

| Reaction | Key Features |

|---|---|

| Chlorination | Radical pathway, mild conditions |

| Esterification | High-yield, selective formation |

Analytical Characterization

| Technique | Purpose |

|---|---|

| ¹H NMR | Confirms substitution patterns and ester integrity |

| Mass Spectrometry | Verifies molecular weight (252.69 g/mol) |

| IR Spectroscopy | Identifies carbonyl (C=O) and aromatic (C=N) groups |

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | t-BuOCl, EtOAc, 40°C | 77–99% | |

| Esterification | t-Bu chloroformate, THF | High yield |

This compound’s chemical reactivity highlights its utility in medicinal chemistry, particularly in developing biologically active indazole derivatives.

Scientific Research Applications

Biological Activities

tert-Butyl 7-chloro-1H-indazole-1-carboxylate has been investigated for several pharmacological properties:

- Antiviral Activity : Similar indole derivatives have demonstrated efficacy against various viral infections, suggesting potential applications in antiviral drug development.

- Anti-inflammatory Effects : The compound's structural characteristics may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Research indicates that indazole derivatives can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of indazole exhibited significant anticancer activity against various cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation .

- Antiviral Research : Investigations into similar compounds have shown promise in inhibiting viral replication, indicating that this compound may also possess antiviral properties worth exploring further .

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indazole ring critically determine physicochemical and biological properties. Key comparisons include:

tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS 1337880-35-9)

- Substituent : Chlorine at 5-position.

- Molecular Weight : 418.48 g/mol.

- Key Differences: The 5-chloro derivative exhibits distinct electronic effects compared to the 7-chloro isomer. In medicinal contexts, the 5-position is associated with glucocorticoid receptor modulation, whereas the 7-position may favor kinase inhibition .

tert-Butyl 3-amino-1H-indazole-1-carboxylate (CAS 1204298-58-7)

- Substituent: Amino group at 3-position.

- Similarity Score : 0.91 .

- Key Differences: The electron-donating amino group enhances nucleophilicity, contrasting with the electron-withdrawing chlorine in the 7-chloro derivative. This difference impacts interactions with biological targets, such as HIV protease or acetylcholinesterase .

tert-Butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2)

Functional Group Variations

1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS 1126424-50-7)

- Substituent : Methyl carboxylate at 6-position.

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS 1431163-17-5)

- Substituents : Iodo at 3-position, methoxy at 7-position.

Quantum Chemical Parameters

Computational studies (DFT/B3LYP and HF methods) reveal:

- 7-Chloro derivative: Lower HOMO-LUMO gap (≈4.5 eV) than 3-amino (≈5.2 eV) or 6-bromo (≈4.8 eV) analogs, indicating higher reactivity .

- Correlation with bioactivity : Smaller energy gaps correlate with enhanced corrosion inhibition but may reduce metabolic stability in drug design .

Biological Activity

Tert-butyl 7-chloro-1H-indazole-1-carboxylate is a member of the indazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. The indazole core structure allows for various modifications that can enhance its interaction with biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.71 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially improving its bioavailability and solubility in organic solvents.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction may lead to various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Biological Activities

Research has shown that indazole derivatives exhibit a range of biological activities:

- Anticancer Activity : Indazoles have been reported to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation. For instance, some derivatives have demonstrated IC50 values in the nanomolar range against different cancer cell lines .

- Antimicrobial Properties : Compounds within this class have exhibited notable antimicrobial activity against various pathogens, including bacteria and fungi. Their mechanism often involves disrupting cellular processes essential for microbial survival.

- Anti-inflammatory Effects : Certain indazole derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound:

- Inhibition of Kinases : A study demonstrated that indazole derivatives could selectively inhibit kinases such as CDK2 and BRAF, with IC50 values ranging from single-digit nanomolar to micromolar levels. This suggests potential applications in targeted cancer therapies .

- Antimicrobial Activity : Research indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively.

- Anti-inflammatory Studies : In vitro studies showed that this compound could reduce the production of TNF-alpha and IL-6 in stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Table of Biological Activities

Q & A

Basic Research Questions

What are the common synthetic routes for preparing tert-butyl 7-chloro-1H-indazole-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using tert-butyl-protected indazole intermediates. Key steps include halogenation at the 7-position followed by carbamate protection of the indazole nitrogen. Optimizing catalyst systems (e.g., Pd(OAc)₂ with triphenylphosphine) and base selection (e.g., Na₂CO₃) can improve yields . Tert-butyl groups are favored for their stability during synthesis and ease of cleavage under mild acidic conditions .

What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., chloro and tert-butyl groups). The tert-butyl signal appears as a singlet at ~1.3–1.5 ppm in H NMR.

- HPLC : Purity assessment (>98%) is essential, especially for intermediates used in downstream reactions .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Na]⁺ at 293.07 g/mol for C₁₂H₁₃ClN₂O₂).

What safety protocols are recommended for handling this compound in the lab?

- Storage : Store in airtight containers at –20°C to prevent decomposition .

- Handling : Use explosion-proof equipment and grounded containers to mitigate static discharge risks. Avoid contact with oxidizing agents due to potential exothermic reactions .

Advanced Research Questions

How do catalytic systems influence stereochemical outcomes in functionalizing this compound?

Palladium catalysts (e.g., Pd(OAc)₂ with bulky ligands) enable regioselective C–H activation at the 3- or 5-positions of indazole. Asymmetric catalysis using chiral ligands (e.g., BINAP) can control stereochemistry in alkylation or arylation steps, though competing pathways may require DFT analysis to rationalize selectivity .

What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they affect physicochemical properties?

Graph set analysis (e.g., Etter’s rules) reveals N–H···O=C interactions between the indazole NH and carbonyl groups, forming R₂²(8) motifs. These interactions stabilize polymorphs with higher melting points but reduce solubility in apolar solvents .

What strategies optimize the removal of the tert-butyl protecting group without degrading the indazole core?

- Acidic Cleavage : Use TFA in DCM (0°C to RT) for 2–4 hours, followed by neutralization with NaHCO₃.

- Microwave-Assisted Cleavage : TFA/DCM under 50 W for 10 minutes minimizes side reactions .

How can contradictory data on reaction yields in palladium-catalyzed couplings be resolved?

Discrepancies often arise from trace oxygen or moisture. Rigorous degassing (N₂/Ar sparging) and anhydrous solvents improve reproducibility. Kinetic studies (e.g., monitoring via in-situ IR) can identify rate-limiting steps, such as oxidative addition vs. transmetallation .

What purification challenges arise from the compound’s solubility profile, and how are they addressed?

The tert-butyl group confers lipophilicity, complicating aqueous workups. Use silica gel chromatography with gradient elution (hexane/EtOAc 8:1 to 4:1) or recrystallization from tert-butyl methyl ether/hexane mixtures .

How is X-ray crystallography applied to resolve structural ambiguities in derivatives?

SHELXL refinement (via Olex2 or SHELXLE) resolves disorder in tert-butyl groups. High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks .

What methodologies separate diastereomers or regioisomers in functionalized derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.